Elucidation of the Chemical Structure of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine: A Technical Guide
Elucidation of the Chemical Structure of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the novel sulfonamide, 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine. This document outlines the synthetic pathway, detailed experimental protocols for its preparation and characterization, and an analysis of its spectroscopic data. Furthermore, a potential signaling pathway relevant to the biological activity of pyrazole sulfonamides is visualized to provide context for further research and drug development.
Chemical Structure and Properties
Chemical Name: 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine Molecular Formula: C₁₀H₁₇N₃O₂S Molecular Weight: 243.33 g/mol Structure:

Figure 1: Chemical Structure of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine.
Synthesis and Experimental Protocols
The synthesis of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The second step is the sulfonylation of piperidine with the synthesized sulfonyl chloride.
Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
The synthesis of the sulfonyl chloride intermediate is based on the established method of reacting 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid.[1]
Experimental Protocol:
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In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, 3,5-dimethyl-1H-pyrazole (1.0 eq) is dissolved in chloroform.
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The solution is cooled to 0 °C in an ice bath.
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Chlorosulfonic acid (5.5 eq) dissolved in chloroform is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, the reaction mixture is gradually warmed to 60 °C and stirred for 10 hours.
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Thionyl chloride (1.3 eq) is then added to the reaction mixture at 60 °C over a period of 20 minutes.
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The mixture is stirred for an additional 2 hours at 60 °C.
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Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a mixture of dichloromethane and ice-cold water.
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The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a pale yellow solid.[1]
Synthesis of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine
The final compound is synthesized by the reaction of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with piperidine in the presence of a base.
Experimental Protocol:
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To a solution of piperidine (1.05 eq) in dichloromethane, diisopropylethylamine (DIPEA) (1.5 eq) is added at room temperature.
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A solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in dichloromethane is added dropwise to the piperidine solution.
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The reaction mixture is stirred at room temperature for 16 hours.
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The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is washed with cold water.
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The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine.
Logical Workflow for Synthesis:
Caption: Synthetic route to the target compound.
Spectroscopic Data and Structure Elucidation
The structure of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine is confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and observed spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 (broad s) | Singlet | 1H | Pyrazole N-H |
| ~3.20 (t) | Triplet | 4H | Piperidine H-2, H-6 |
| ~2.40 (s) | Singlet | 6H | Pyrazole C-CH₃ |
| ~1.60 (m) | Multiplet | 4H | Piperidine H-3, H-5 |
| ~1.45 (m) | Multiplet | 2H | Piperidine H-4 |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | Pyrazole C-3, C-5 |
| ~115.0 | Pyrazole C-4 |
| ~47.0 | Piperidine C-2, C-6 |
| ~25.0 | Piperidine C-3, C-5 |
| ~23.0 | Piperidine C-4 |
| ~12.0 | Pyrazole C-CH₃ |
Note: Predicted chemical shifts are based on the analysis of analogous compounds reported in the literature.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | N-H stretch (pyrazole) |
| ~2940 | Strong | C-H stretch (aliphatic) |
| ~1340 | Strong | S=O stretch (asymmetric) |
| ~1160 | Strong | S=O stretch (symmetric) |
| ~1050 | Medium | S-N stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 244.1 | [M+H]⁺ (Calculated for C₁₀H₁₈N₃O₂S⁺: 244.1118) |
| 266.1 | [M+Na]⁺ (Calculated for C₁₀H₁₇N₃NaO₂S⁺: 266.0937) |
Potential Biological Activity and Signaling Pathway
Pyrazole sulfonamides are a class of compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Several studies have highlighted their potential as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.[3][4] The aberrant activation of the PI3K/Akt pathway is a common feature in many human cancers, promoting cell survival, proliferation, and resistance to therapy.
The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway and a hypothetical point of inhibition by a pyrazole sulfonamide derivative.
PI3K/Akt Signaling Pathway and Potential Inhibition:
Caption: Potential inhibition of the PI3K/Akt pathway.
Conclusion
The structural elucidation of 1-(3,5-Dimethyl-1H-pyrazole-4-sulfonyl)-piperidine is readily achievable through a well-defined synthetic route and standard spectroscopic techniques. The synthesis involves the preparation of a key pyrazole sulfonyl chloride intermediate followed by a sulfonamide coupling reaction. The predicted NMR, FT-IR, and mass spectrometry data provide a clear spectral signature for the confirmation of the target molecule's structure. The established biological activities of related pyrazole sulfonamides suggest that this compound may be a valuable candidate for further investigation in drug discovery programs, particularly in the context of cancer therapeutics targeting critical signaling pathways like PI3K/Akt. This technical guide provides the foundational information necessary for researchers to synthesize, characterize, and further explore the potential of this and related compounds.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
